molecular formula C21H18Cl2N2O3S B322672 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322672
M. Wt: 449.3 g/mol
InChI Key: VMOLRAGMEYRMOS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S It is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 4-[(2,4-dimethylanilino)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide groups contribute to its potential as an enzyme inhibitor and its versatility in chemical reactions .

Properties

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-3-10-20(14(2)11-13)25-29(27,28)17-7-5-16(6-8-17)24-21(26)18-9-4-15(22)12-19(18)23/h3-12,25H,1-2H3,(H,24,26)

InChI Key

VMOLRAGMEYRMOS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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